molecular formula C23H27Cl2N3O3 B584965 Aripiprazole-d8 N1-Oxide CAS No. 1346600-34-7

Aripiprazole-d8 N1-Oxide

Cat. No.: B584965
CAS No.: 1346600-34-7
M. Wt: 472.436
InChI Key: ZNYNDJDSFMRJPS-BHMVLGHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture of Aripiprazole-d8 N1-Oxide

This compound displays a sophisticated molecular framework characterized by the chemical formula C23H19D8Cl2N3O3 and a molecular weight of 472.43 grams per mole. The compound maintains the fundamental structural blueprint of aripiprazole while incorporating specific modifications that enhance its utility as an analytical reference standard. The molecular architecture consists of a quinolinone heterocyclic system linked through a butoxy chain to a dichlorophenyl-substituted piperazine moiety, with the distinctive feature being the oxidation of one nitrogen atom within the piperazine ring to form the N-oxide functionality.

The three-dimensional conformational arrangement of this compound reflects the spatial organization inherent in its parent compound, with the quinolinone ring system providing a rigid planar framework that extends through the flexible butoxy linker to the piperazine ring system. The presence of two chlorine atoms on the phenyl ring in the 2,3-positions creates additional steric and electronic influences that affect the overall molecular geometry and chemical reactivity patterns. The oxidized nitrogen center in the piperazine ring introduces a zwitterionic character to the molecule, with the formal positive charge on nitrogen balanced by the negative charge on the associated oxygen atom.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one, which systematically describes the complete structural framework and functional group arrangements. This systematic naming convention clearly identifies the oxidized piperazine nitrogen as the N1-oxide, distinguishing it from other possible oxidation sites within the molecule. The compound has been assigned the Chemical Abstracts Service registry number 1346600-34-7, providing a unique identifier for regulatory and commercial purposes.

Isotopic Patterning in Deuterated Analogues

The deuterium labeling pattern in this compound represents a carefully designed isotopic modification that replaces eight hydrogen atoms with deuterium atoms at specific positions within the molecular structure. This isotopic substitution pattern follows the designation "d8," indicating the incorporation of eight deuterium atoms strategically positioned to maintain the structural integrity while providing distinct mass spectrometric and nuclear magnetic resonance characteristics. The deuterium atoms are primarily located within the piperazine ring system, specifically at the 2,2,3,3,5,5,6,6-positions, creating an octadeuterio-substituted piperazine moiety.

The isotopic enrichment strategy employed in the synthesis of this compound ensures that the deuterium atoms are positioned to minimize metabolic liability while maximizing analytical utility. The specific positioning of deuterium atoms at the piperazine carbons creates a stable isotopic pattern that resists metabolic exchange under physiological conditions. This deuterium incorporation results in a mass increase of approximately 8 atomic mass units compared to the non-deuterated analog, providing clear mass spectrometric differentiation for analytical applications.

The deuterium substitution pattern in this compound demonstrates the principles of isotope effect minimization, where the deuterium atoms are placed at positions that do not significantly alter the chemical reactivity or biological activity of the parent molecule. The Carbon-Deuterium bonds formed at these positions exhibit greater bond strength compared to Carbon-Hydrogen bonds, potentially affecting the metabolic stability and pharmacokinetic profile of the compound. The precise isotopic patterning allows for the compound to serve as an internal standard in liquid chromatography-mass spectrometry analytical methods, providing enhanced accuracy and precision in quantitative measurements.

Positional Specificity of N-Oxide Formation

The formation of the N-oxide functionality in this compound occurs with high positional specificity at the N1 position of the piperazine ring system, creating a compound that serves as both a metabolite analog and a chemical degradation product. The oxidation process targets the nitrogen atom that is directly attached to the butoxy linker chain, rather than the nitrogen atom connected to the dichlorophenyl substituent, demonstrating the influence of electronic and steric factors on oxidation selectivity. This positional specificity reflects the differential reactivity of the two nitrogen atoms within the piperazine ring, with the N1 position being more susceptible to oxidative attack due to its electronic environment and accessibility.

The N-oxide formation represents a common metabolic transformation pathway for tertiary amines, where the nitrogen atom undergoes oxidation to form a stable N-oxide functionality. In the case of this compound, this oxidation creates a zwitterionic species with the formal charge distribution affecting the compound's physicochemical properties, including solubility, stability, and reactivity patterns. The N-oxide functionality introduces additional hydrogen bonding capabilities through the oxygen atom, potentially altering the compound's interaction with biological targets and analytical matrices.

The specific formation of the N1-oxide isomer, as opposed to the alternative N4-oxide, can be attributed to the electronic effects of the dichlorophenyl substituent and the steric accessibility of the nitrogen atoms. The dichlorophenyl group attached to the N4 position creates electron-withdrawing effects that reduce the nucleophilicity of that nitrogen center, while simultaneously providing steric hindrance that limits oxidant access. Conversely, the N1 position benefits from greater electronic density and improved spatial accessibility, making it the preferred site for oxidative attack during N-oxide formation.

Properties

IUPAC Name

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i10D2,11D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYNDJDSFMRJPS-BHMVLGHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C2=C(C(=CC=C2)Cl)Cl)([2H])[2H])([2H])[2H])(CCCCOC3=CC4=C(CCC(=O)N4)C=C3)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selection of Deuterated Reagents

Deuterium incorporation into aripiprazole typically targets the butyl side chain to minimize interference with pharmacologically active regions. The most common approach involves using butyl-d8 bromide (C4D8Br) as a deuterated alkylating agent during the quaternization of the piperazine intermediate. This method ensures >98% isotopic enrichment, as confirmed by high-resolution mass spectrometry (HRMS).

Key Reaction Conditions:

  • Solvent System : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 0–5°C to mitigate side reactions.

  • Catalyst : Potassium carbonate (K2CO3) or sodium hydride (NaH).

Purification of Deuterated Intermediates

Post-alkylation, crude aripiprazole-d8 is purified via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to remove non-deuterated byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H) confirms deuterium placement, with the absence of proton signals at δ 0.8–1.5 ppm (butyl chain) indicating successful deuteration.

Oxidation of Aripiprazole-d8 to N1-Oxide

Oxidizing Agents and Mechanisms

The N1-oxidation of aripiprazole-d8 is achieved using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA) under controlled conditions. H2O2 is preferred for scalability, while m-CPBA offers higher selectivity for the piperazine nitrogen.

Comparative Analysis of Oxidation Methods:

Oxidizing AgentSolventTemperatureYield (%)Selectivity
H2O2 (30%)Ethanol50°C72–78Moderate
m-CPBADichloromethane25°C85–90High
OzoneAcetonitrile-10°C65Low

Data adapted from synthetic protocols in and.

Optimization of Reaction Parameters

  • Catalyst Use : Transition metal catalysts (e.g., tungstic acid) enhance H2O2 efficiency, reducing reaction time from 24h to 6h.

  • pH Control : Buffering at pH 7–8 (phosphate buffer) prevents over-oxidation to N-oxide dimers.

  • Workup Procedures : Post-oxidation, the product is extracted with ethyl acetate and washed with sodium thiosulfate to residual oxidants.

Characterization and Quality Control

Spectroscopic Confirmation

  • HRMS : m/z 473.34 [M+H]⁺ (theoretical 473.35) confirms molecular formula.

  • ¹³C NMR : Absence of signals at δ 22–26 ppm (butyl CH2 groups) verifies deuteration.

  • IR Spectroscopy : N-O stretch at 1250–1300 cm⁻¹ confirms N1-oxide formation.

Purity Assessment

HPLC analysis (C18 column, 254 nm) reveals ≥95% purity, with impurities primarily comprising non-deuterated aripiprazole (<2%) and N1,N4-dioxide (<3%).

Challenges and Mitigation Strategies

Deuterium Loss During Oxidation

Exposure to acidic or high-temperature conditions may cause deuterium exchange with protic solvents. Mitigation includes:

  • Using aprotic solvents (e.g., DMF, acetonitrile).

  • Limiting reaction temperatures to ≤50°C.

Regioselectivity in Oxidation

Competitive oxidation at the N4 position is minimized by steric hindrance from the 2,3-dichlorophenyl group, directing oxidants to the more accessible N1 site.

Industrial and Research Applications

Aripiprazole-d8 N1-Oxide is indispensable for:

  • Metabolic Studies : Tracing aripiprazole’s oxidation pathways in cytochrome P450 assays.

  • Quality Control : Quantifying N1-oxide impurities in commercial aripiprazole batches (FDA limit: ≤0.15%) .

Chemical Reactions Analysis

Types of Reactions

Aripiprazole-d8 N1-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxides.

    Reduction: Reduction reactions can revert the N1-Oxide to its parent amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Higher oxides and hydroxylated derivatives.

    Reduction: The parent amine form of Aripiprazole-d8.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Aripiprazole-d8 N1-Oxide has a wide range of applications in scientific research:

Mechanism of Action

Aripiprazole-d8 N1-Oxide exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₃H₁₉Cl₂N₃O₂ with eight deuterium substitutions (exact positions vary by synthesis) .
  • Molecular Weight : ~456.43 g/mol .
  • Purity : >95% (HPLC) .
  • Applications : Internal standard in pharmacokinetic studies, metabolic profiling, and therapeutic drug monitoring .

Structural Analogues of Aripiprazole-d8 N1-Oxide

Aripiprazole-d8 (Non-Oxidized)
  • CAS : 1089115-06-9 (TRC A771002) .
  • Key Differences : Lacks the N1-oxide group; deuterium is distributed across the butyl side chain .
  • Analytical Utility : Used to quantify aripiprazole in plasma, with distinct mass transitions (e.g., m/z 456.3 → 293.07 in MS/MS) compared to the N1-oxide form .
  • Synthesis: Achieved via deuterated 1,4-dibromobutane-d8 reacting with quinolinone and dichlorophenylpiperazine .
Aripiprazole N1-Oxide (Non-Deuterated)
  • CAS : 573691-09-5 (TRC A771015) .
  • Key Differences : Contains the N1-oxide group but lacks deuterium, making it unsuitable for isotope dilution mass spectrometry.
  • Role : Studied as a metabolite or impurity in aripiprazole formulations .
Aripiprazole-d8 N,N’-Dioxide
  • CAS : TRC A771012 .
  • Key Differences : Features oxidation at both N1 and N4 positions of the piperazine ring, altering polarity and fragmentation patterns in MS analysis.
Meclizine-d8 N,N’-Dioxide
  • CAS : 1246818-68-7 .
  • Key Differences : Structurally unrelated to aripiprazole but shares deuterium labeling and dual N-oxide groups. Used in antihistamine research, highlighting the broader applicability of deuterated N-oxides in analytical chemistry .

Analytical Performance Comparison

Deuterated N-oxides like this compound exhibit unique mass spectrometric signatures due to isotopic labeling and oxidation. For example:

Compound Transition Pairs (m/z) Key Application Reference
This compound Not explicitly reported* Internal standard for oxidized metabolites
Aripiprazole-d8 456.3 → 293.07 Quantification of parent aripiprazole
Dehydroaripiprazole-d8 446.04 → 285.02 Monitoring dehydro metabolites

*The N1-oxide’s transitions would differ due to the added oxygen atom and deuterium placement, requiring method-specific optimization.

Stability and Metabolic Behavior

  • Deuterium Effect: Deuterium slows metabolic degradation (kinetic isotope effect), extending the half-life of this compound compared to non-deuterated analogues .
  • N-Oxide Impact: The N1-oxide group increases polarity, altering solubility and chromatographic retention times. This contrasts with non-oxidized deuterated forms like Aripiprazole-d8, which exhibit higher lipophilicity .

Biological Activity

Aripiprazole-d8 N1-Oxide, a deuterated form of the metabolite of the atypical antipsychotic drug aripiprazole, has been the subject of various studies focusing on its biological activity. This compound is primarily known for its role in modulating neurotransmitter systems, particularly dopamine and serotonin receptors. This article delves into the biological activity of this compound, outlining its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors:
this compound acts primarily on several key receptors:

  • Dopamine D2 Receptors (D2R) : It functions as a partial agonist.
  • Serotonin Receptors : It shows partial agonist activity at 5-HT1A and antagonist activity at 5-HT2A receptors.

This unique receptor profile contributes to its therapeutic effects, particularly in the treatment of schizophrenia and mood disorders. The compound's action is characterized by a complex interplay between agonistic and antagonistic effects across different receptor types, which helps to stabilize dopaminergic signaling in the brain .

Pharmacokinetics

This compound is metabolized primarily through cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. Its pharmacokinetic properties include:

  • Bioavailability : Approximately 87%.
  • Time to Peak Concentration (t max) : 3 to 5 hours.
  • Half-Life : Ranges from 48 to 68 hours .

These properties are critical for understanding dosing regimens and potential interactions with other medications.

Research indicates that this compound can influence various biochemical pathways:

  • It has been shown to increase intracellular levels of NADPH and enhance the expression of glucose-6-phosphate dehydrogenase mRNA in neuronal cell lines (e.g., PC12 cells) .
  • The compound also interacts with several enzymes and proteins involved in cellular signaling pathways.

Dosage Effects

Animal studies have demonstrated that the effects of this compound vary with dosage. For instance, a dosage of 3 mg/kg did not significantly alter auditory sensory processing abnormalities induced by NMDA receptor antagonism in specific rodent models .

Clinical Applications

This compound has been investigated for its potential applications in treating various neuropsychiatric disorders:

  • Schizophrenia : Studies have shown that it can effectively manage symptoms while minimizing side effects typically associated with other antipsychotics.
  • Bipolar Disorder : The compound exhibits efficacy in mood stabilization without significant weight gain or metabolic side effects .

Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective properties. For example, it has been implicated in promoting neurite growth and enhancing cell survival under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases .

Summary Table of Biological Activity

PropertyDetails
Receptor Activity Partial agonist at D2R, 5-HT1A; antagonist at 5-HT2A
Bioavailability 87%
t max 3-5 hours
Half-Life 48-68 hours
Effects on NADPH Levels Increases intracellular NADPH
Neuroprotective Potential Promotes neurite growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.